molecular formula C17H25N3O5S B14873142 N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide

N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B14873142
M. Wt: 383.5 g/mol
InChI Key: CNPOXWOIGLKGEQ-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with morpholinoethyl and morpholinosulfonyl groups attached, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide typically involves the reaction of 3-(morpholinosulfonyl)benzoic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide core allows for substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential cytotoxic effects on cancer cells.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide stands out due to its unique combination of morpholinoethyl and morpholinosulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25N3O5S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C17H25N3O5S/c21-17(18-4-5-19-6-10-24-11-7-19)15-2-1-3-16(14-15)26(22,23)20-8-12-25-13-9-20/h1-3,14H,4-13H2,(H,18,21)

InChI Key

CNPOXWOIGLKGEQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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